4-METHYL-N-[1-(4-METHYLBENZENESULFONAMIDO)PROPAN-2-YL]BENZENE-1-SULFONAMIDE
Overview
Description
4-METHYL-N-[1-(4-METHYLBENZENESULFONAMIDO)PROPAN-2-YL]BENZENE-1-SULFONAMIDE is a useful research compound. Its molecular formula is C17H22N2O4S2 and its molecular weight is 382.5 g/mol. The purity is usually 95%.
The exact mass of the compound N,N'-1,2-propanediylbis(4-methylbenzenesulfonamide) is 382.10209953 g/mol and the complexity rating of the compound is 606. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
- A study on the synthesis, characterization, and computational analysis of a sulfonamide molecule, derived from dimethyl nitroaniline and methylbenzenesulfonyl chloride, showcased its structural properties through spectroscopic tools and crystallography. Computational methods were employed to understand its electronic and vibrational properties, highlighting the compound's stability and potential interactions with proteins (Murthy et al., 2018).
Chemical Synthesis Applications
- N-Cyano-N-phenyl-p-methylbenzenesulfonamide was used as a cyanation reagent for synthesizing various benzonitriles, demonstrating its utility in creating functionalized substrates and pharmaceutical intermediates through a benign electrophilic process (Anbarasan et al., 2011).
Structural Studies
- The structure determination of N-[(Butylamino)carbonyl]-4-methylbenzenesulfonamide, an antidiabetic drug, was conducted using X-ray crystallography. This study provided insights into the drug's molecular geometry and intermolecular interactions, emphasizing the importance of hydrogen bonding and van der Waals forces in stabilizing the structure (Nirmala & Gowda, 1981).
Pharmacological and Biological Applications
- The design and synthesis of thiol-activated sources of sulfur dioxide (SO₂) using 2,4-dinitrophenylsulfonamides highlighted their potential as antimycobacterial agents. One compound demonstrated higher potency against Mycobacterium tuberculosis than the clinical agent isoniazid, indicating the therapeutic potential of sulfonamide derivatives (Malwal et al., 2012).
Properties
IUPAC Name |
4-methyl-N-[2-[(4-methylphenyl)sulfonylamino]propyl]benzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S2/c1-13-4-8-16(9-5-13)24(20,21)18-12-15(3)19-25(22,23)17-10-6-14(2)7-11-17/h4-11,15,18-19H,12H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGLDZUABHRMDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(C)NS(=O)(=O)C2=CC=C(C=C2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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